1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that features multiple fused ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step organic synthesis. Key steps may include:
- Formation of the cyclopenta[d]pyrimidine core through cyclization reactions.
- Construction of the octahydropyrrolo[3,4-c]pyrrol ring system via intramolecular cyclization.
- Introduction of the triazole moiety through azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific application. For example:
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactivity: Participation in chemical reactions through its functional groups, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: can be compared with other compounds that have similar ring systems or functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple fused ring systems and diverse functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H23N7O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C18H23N7O/c1-12-21-16-4-2-3-15(16)18(22-12)24-7-13-5-23(6-14(13)8-24)17(26)9-25-11-19-10-20-25/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
IEIHCCPZRBDYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CN5C=NC=N5 |
Origin of Product |
United States |
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